BGT226
Descripción
Significance of PI3K/mTOR Signaling Dysregulation in Cancer Pathogenesis
The PI3K/Akt/mTOR pathway plays a crucial role in controlling cell growth, proliferation, survival, metabolism, and motility. frontiersin.orgnih.govcelcuity.com Aberrant activation of this pathway is a common event in a wide spectrum of human cancers, contributing to tumorigenesis and the acquisition of cancer hallmarks such as enhanced cell proliferation, resistance to apoptosis, angiogenesis, and chemoresistance. frontiersin.orgnih.govmdpi.comaacrjournals.orgmedchemexpress.comnih.gov Dysregulated mTOR activation is frequently observed in cancer and is a process involved in carcinogenesis. frontiersin.org Genetic alterations affecting key components of the PI3K/Akt/mTOR pathway, including mutations and amplification of PIK3CA (encoding a subunit of PI3K), alterations in AKT, and reduced expression of the tumor suppressor PTEN, can lead to its abnormal activation. frontiersin.orgnih.govmdpi.comaacrjournals.orgmedchemexpress.com Overactivation of the pathway is frequently present in human malignancies and plays a key role in cancer progression. celcuity.com
Rationale for Dual PI3K/mTOR Pathway Interdiction in Anti-Cancer Therapeutics
Given the central role of the interconnected PI3K and mTOR pathways in promoting cancer cell survival and growth, targeting both components simultaneously has emerged as a rational therapeutic strategy. nih.govnih.govnih.gov Inhibition of PI3K alone may lead to feedback activation of mTOR, potentially limiting the therapeutic efficacy. aacrjournals.orgnih.govnih.gov Similarly, while mTOR inhibitors like rapalogs primarily inhibit mTOR complex 1 (mTORC1), they can sometimes lead to activation of Akt through mTOR complex 2 (mTORC2), potentially contributing to resistance. nih.gov Dual PI3K/mTOR inhibitors are designed to overcome these limitations by blocking both PI3K and both mTOR complexes (mTORC1 and mTORC2) in an ATP-competitive manner. nih.govnih.gov This comprehensive blockade aims to achieve a more complete suppression of the pathway, potentially leading to enhanced anti-tumor activity compared to targeting either component alone. nih.govnih.gov Studies of dual pharmacological inhibition of these pathways have shown that combination treatment or dual inhibition can increase antiproliferative activity. nih.gov Compared with other types of PI3K pathway inhibitors, PI3K/mTOR dual inhibitors target all catalytic forms of PI3K, as well as mTORC1 and mTORC2, and can effectively overcome the feedback inhibition observed with mTORC1 inhibitors. nih.gov
Overview of BGT226 as a Dual PI3K/mTOR Inhibitor
This compound, also known as NVP-BGT226, is a novel orally bioavailable chemical compound that functions as a dual inhibitor of class I PI3K and mTOR catalytic activity. medchemexpress.comcellagentech.comnih.govnih.govaacrjournals.orgguidetopharmacology.orgguidetopharmacology.org It is an imidazoquinoline derivative. medchemexpress.comnih.gov this compound selectively inhibits PI3K and both mTOR complexes, mTORC1 and mTORC2. cellagentech.com This dual inhibition leads to a nearly complete suppression of the phosphorylation of key downstream targets such as P70S6 kinase (P70S6K) and 4E-BP1. cellagentech.com Additionally, this compound has been shown to decrease protein levels of phosphorylated mTOR and Akt, a downstream target of PI3K signaling. medchemexpress.com The ability of this compound to interfere with the PI3K/mTOR signaling pathway has been demonstrated in various cancer cell lines. aacrjournals.org
Detailed research findings have explored the activity of this compound in preclinical models. In vitro studies have shown that this compound exhibits potent cellular activities in inhibiting the proliferation of numerous tested cancer cell lines, with reported IC50 values typically in the nanomolar range. medchemexpress.comcellagentech.comnih.govnih.gov Notably, cancer cells harboring the PIK3CA mutation H1047R have been shown to remain sensitive to the growth-inhibitory effects of this compound. cellagentech.com this compound has demonstrated potent antiproliferative activity against various human head and neck cancer cell lines in vitro. aacrjournals.orgfigshare.com It has also shown cytotoxic activity in hepatocellular carcinoma (HCC) cell lines under both normoxic and hypoxic conditions. nih.govoncotarget.com In acute lymphoblastic leukemia (ALL) cell lines, this compound induced cell death at low micromolar concentrations. nih.gov
Mechanism of action studies indicate that this compound treatment can lead to the accumulation of cells in the G0-G1 phase of the cell cycle with a concomitant reduction in the S-phase population. cellagentech.comaacrjournals.orgfigshare.comnih.gov Furthermore, this compound has been shown to induce cell death, which can occur through apoptosis or autophagy in some cancer cell lines at low nanomolar concentrations. cellagentech.comnih.govfigshare.comnih.gov In HCC cells, this compound induced both apoptosis and autophagy. nih.gov In head and neck cancer cells, this compound induced cell death through an apoptosis-independent pathway and induced autophagy. figshare.comnih.gov
The preclinical data suggest that this compound is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in various cancer models, providing a rationale for its investigation in clinical studies. medchemexpress.comcellagentech.com
Table 1: In Vitro Growth Inhibition Activity of this compound (Representative Data)
| Cancer Cell Line Type | Reported Activity/IC50 Range | Source |
| Various Cancer Cell Lines | Potent inhibition (IC50: 7-30 nM) | cellagentech.com |
| Hepatocellular Carcinoma (HCC) Cell Lines | Cytotoxic (IC50: 0.55-1.35 µM at 48h) | nih.gov |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines | Cell death (IC50s of 0.6-1.3 µM at 24h) | nih.gov |
| Head and Neck Cancer Cell Lines | Potent antiproliferative activity | aacrjournals.orgfigshare.com |
Table 2: Preclinical In Vivo Efficacy of this compound (Representative Data)
| Cancer Model | This compound Dose (Route) | Outcome | Source |
| Head and Neck Cancer Xenograft (FaDu) | 2.5 mg/kg (oral) for 3 weeks | 34.7% tumor growth reduction (Day 21) | aacrjournals.orgfigshare.com |
| Head and Neck Cancer Xenograft (FaDu) | 5 mg/kg (oral) for 3 weeks | 76.1% tumor growth reduction (Day 21) | aacrjournals.orgfigshare.com |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | 40 mg/kg/daily | Increased overall survival | nih.gov |
| Various Animal Models | Dose-dependent | Significantly delays/inhibits tumor growth | cellagentech.com |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXYEBLEBULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238600 | |
| Record name | BGT-226 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915020-55-2 | |
| Record name | BGT-226 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGT-226 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BGT-226 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacodynamics and Cellular Efficacy of Bgt226
Elucidation of BGT226's Molecular Mechanism of Action
This compound exerts its antitumoral effects by inhibiting key components of the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.net
Specificity and Potency Against Class I PI3K Isoforms (α, β, γ) and mTOR
This compound is characterized as a potent pan-class I PI3K inhibitor, demonstrating inhibitory activity against the p110α, β, δ, and γ isoforms. nih.gov It exhibits a preference for the α-isoform, including both wild-type and mutated forms. nih.gov Furthermore, this compound acts as a catalytic inhibitor of both mTORC1 and mTORC2. cellagentech.comnih.gov
Preclinical studies have quantified the potency of this compound against specific Class I PI3K isoforms. The reported IC50 values are 4 nM for PI3Kα, 63 nM for PI3Kβ, and 38 nM for PI3Kγ. medchemexpress.comtargetmol.commedchemexpress.comapexbt.com This indicates a higher potency against the α isoform compared to the β and γ isoforms.
Downstream Signaling Pathway Modulation by this compound: Focus on Akt, S6, and 4E-BP1 Phosphorylation
Inhibition of PI3K and mTOR by this compound leads to the modulation of key downstream signaling proteins, particularly Akt, S6, and 4E-BP1. The PI3K pathway typically activates Akt through phosphorylation, and Akt, in turn, regulates multiple downstream pathways, including mTOR. oncotarget.com mTOR exists in two complexes, mTORC1 and mTORC2. oncotarget.com mTORC1, which is sensitive to rapamycin (B549165), phosphorylates p70S6 kinase (S6K) and 4E-BP1, proteins crucial for protein translation. oncotarget.comoncotarget.com mTORC2 phosphorylates Akt at the Ser473 residue, leading to its full activation. oncotarget.com
Studies have shown that this compound treatment results in decreased phosphorylation of Akt, mTOR, and their downstream targets, S6 and 4E-BP1, in a time- and dose-dependent manner. researchgate.netaacrjournals.orgebi.ac.uk Specifically, this compound has been shown to decrease the expression levels of phosphorylated Akt (Ser473 and Thr308), phosphorylated mTOR (Ser2481 and Ser2448), phosphorylated p70S6 kinase (Ser371 and Thr389), and phosphorylated 4E-BP1 (Thr36/42). oncotarget.comaacrjournals.orgresearchgate.net This indicates that this compound effectively inhibits both mTORC1 and mTORC2 activity. cellagentech.com The inhibition of Akt phosphorylation is a direct consequence of mTORC2 inhibition by this compound. oncotarget.com
Data from Western blot analysis in various cancer cell lines treated with this compound demonstrate this modulation. For instance, in head and neck cancer cell lines, treatment with this compound led to a decrease in the phosphorylation levels of Akt (Ser473), p70S6K, and 4E-BP1 as early as 30 minutes after treatment. aacrjournals.org Similarly, in hepatocellular carcinoma cells, this compound inhibited p-Akt and p-S6 at concentrations below 10 nM. oncotarget.com
In Vitro Anti-proliferative and Cytotoxic Activities of this compound Across Diverse Malignancies
This compound has demonstrated potent anti-proliferative and cytotoxic activities in vitro across a range of cancer cell lines, highlighting its potential as an anticancer agent. cellagentech.comnih.govebi.ac.uk
Efficacy in Hepatocellular Carcinoma Cell Lines
This compound has shown significant cytotoxic activity in hepatocellular carcinoma (HCC) cell lines under both normoxic and hypoxic conditions. nih.govoncotarget.com The PI3K/Akt/mTOR pathway is frequently hyperactivated in HCC, making it a relevant target for this compound. nih.govresearchgate.net Studies using HCC cell lines such as Mahlavu, SNU475, SNU449, HepG2, and Hep3B have shown that this compound affects cell viability and is cytotoxic at low doses. nih.govresearchgate.net
Treatment with this compound resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis and autophagy in HCC cells, even at very low concentrations. nih.govoncotarget.com Furthermore, this compound exhibited inhibitory properties against angiogenesis in hypoxic conditions by reducing the expression of HIF-1α and VEGF. nih.govresearchgate.net The cytotoxic efficacy of this compound in HCC cell lines was maintained under hypoxic conditions at the same concentrations as in normoxia. oncotarget.com
The IC50 values of this compound at 48 hours of treatment in various HCC cell lines are presented in the table below. researchgate.net
| HCC Cell Line | IC50 (nM) at 48h |
| Mahlavu | ~50 |
| SNU449 | ~70 |
| SNU475 | ~50 |
| Hep3B | ~100 |
| HepG2 | ~100 |
Note: Values are approximate based on graphical data from source researchgate.net.
Growth Inhibition in Head and Neck Squamous Cell Carcinoma Models
This compound displays potent growth-inhibitory activity against human head and neck cancer cells in vitro. cellagentech.commedchemexpress.commedchemexpress.comapexbt.comaacrjournals.org The PI3K/AKT/mTOR pathway is also frequently disordered in head and neck squamous cell carcinomas (HNSCC). medchemexpress.com
In a panel of HNSCC cell lines, including those from different sites of the oral cavity, this compound demonstrated potent anti-proliferative activity with IC50 values ranging from 7.4 to 30.1 nM. aacrjournals.org Notably, cell lines with the PIK3CA mutation H1047R remained sensitive to this compound treatment. cellagentech.comaacrjournals.org
This compound treatment in HNSCC cells led to cell cycle arrest at the G0–G1 phase. cellagentech.comaacrjournals.orgebi.ac.uk It also induced cancer cell death through apoptosis-independent pathways, and in some cases, autophagy. cellagentech.comaacrjournals.org Furthermore, this compound was shown to significantly enhance the cytotoxicity induced by cisplatin (B142131) or taxanes in HNSCC cell lines in vitro. researchgate.netaacrjournals.org
The IC50 values for growth inhibition by this compound in specific HNSCC cell lines are shown below. medchemexpress.commedchemexpress.com
| HNSCC Cell Line | IC50 (nM) |
| FaDu | 23.1 ± 7.4 |
| OECM1 | 12.5 ± 5.1 |
Impact on Multiple Myeloma Cell Proliferation and Apoptosis
This compound has been shown to be highly effective in multiple myeloma (MM) models. axonmedchem.comresearchgate.netebi.ac.uk It inhibits the growth of both common MM cell lines and primary myeloma cells at nanomolar concentrations in a time- and dose-dependent manner. researchgate.netebi.ac.uk
The anti-myeloma activity of this compound is accompanied by the suppression of the PI3K signaling pathway, including decreased activation of Akt, mTOR, p70S6K, and 4EBP1. researchgate.net this compound can abrogate the stimulatory effects of growth factors like IGF-1 and IL-6, as well as conditioned medium from stromal cells, on myeloma cell growth, further supporting its potential in targeting the PI3K/mTOR pathway in MM. researchgate.net
Simultaneous targeting of PI3K and mTOR with this compound induced apoptosis in multiple myeloma cells, partly by upregulating proapoptotic proteins like Bim and Bad and downregulating anti-apoptotic proteins such as Bcl-2, Bax, and Bcl-XL. researchgate.net
Anti-tumor Effects in Pancreatic Cancer Cell Systems
The PI3K pathway is frequently activated in pancreatic cancer, making it a relevant therapeutic target. Studies investigating this compound in human pancreatic cancer cell lines, including Panc-1, BxPc-3, AsPC-1, and MiaPaCa-2, have demonstrated its anti-proliferative effects asco.orgnih.gov. Exposure to this compound led to a decrease in cell viability in these cell lines in a concentration-dependent manner asco.orgnih.gov. While some studies did not detect significant apoptosis induction in these specific pancreatic cancer models, this compound primarily induced a G0/G1 cell cycle arrest asco.orgnih.gov. This effect was associated with a reduction in the expression of Survivin and STAT3 asco.orgnih.gov.
Efficacy in Renal Cell Carcinoma Subtypes
This compound has shown efficacy in preclinical models of MiT-translocation renal cell carcinoma (MiT-RCC), a subtype characterized by genomic translocations involving MiT family members like TFE3, TFEB, or MITF unibz.itnih.gov. High-throughput drug screening and validation studies using TFE3-RCC tumor-derived cell lines identified this compound as a potential therapeutic option unibz.itresearchgate.net. In vitro and in vivo preclinical studies supported the efficacy of this compound in inhibiting tumor growth in these models unibz.itresearchgate.netresearchgate.net. Mechanistically, this compound treatment in TFE3-fusion RCC cell lines decreased the cell cycle S-phase and induced autophagy, as evidenced by decreased p62 levels and increased LC3-II levels researchgate.netresearchgate.net. However, it did not significantly induce apoptosis in these specific models researchgate.net.
Activity in Breast Cancer Cell Models, Including Endocrine-Resistant Variants
This compound has demonstrated antiproliferative efficacy in breast cancer cell lines researchgate.net. Preclinical studies have investigated its activity in estrogen receptor (ER)-positive breast cancer cells, including those that have developed resistance to endocrine therapy through long-term estrogen deprivation (LTED) biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net. PI3K pathway activation is implicated in acquired resistance to endocrine deprivation in ER+ breast cancer cell lines researchgate.net. This compound, as a dual PI3K/mTOR inhibitor, has been tested alongside other inhibitors like the PI3K inhibitor BKM120 and the mTOR inhibitor RAD001 in LTED models nih.govnih.govresearchgate.net. Apoptosis induction was observed in these models, with the dual PI3K/mTOR inhibitor this compound inducing apoptosis most highly, followed by the PI3K inhibitor and then the mTOR inhibitor nih.govnih.govresearchgate.net. While ER-positive MCF7 LTED cells exhibited relative resistance to PI3K pathway inhibition, this resistance was reversed by fulvestrant (B1683766) nih.govresearchgate.net. T47D LTED cells, in contrast, showed ER loss and exhibited ER-independent sensitivity to PI3K agents nih.gov. Higher concentrations of this compound were required to induce significant apoptosis in both MCF7 and T47D cells under LTED conditions compared to short-term estrogen-deprived cells researchgate.net.
Investigation in Non-Small Cell Lung Cancer Cell Lines
The PI3K/mTOR pathway is a relevant drug target in non-small cell lung cancer (NSCLC) nih.gov. Studies have investigated the anti-tumor effects of this compound in NSCLC cell lines, particularly in combination with gefitinib (B1684475), an EGFR inhibitor nih.gov. The combination of this compound and gefitinib exhibited supra-additive growth inhibitory effects in NSCLC cell lines such as PC-9 and HCC827 nih.gov. The combination treatment enhanced apoptotic induction and further inhibited PI3K/mTOR signaling compared to single-agent treatment nih.gov.
Exploration in Glioblastoma and Neuroblastoma Cell Models
This compound has shown antiproliferative efficacy in glioblastoma cell lines researchgate.net. Hyper-activation of the PI3K/Akt pathway is frequently observed in glioblastoma multiforme (GBM) researchgate.net. While this compound has been listed among PI3K inhibitors explored in the context of GBM researchgate.net, detailed preclinical efficacy data specifically for this compound as a single agent in glioblastoma cell models were not extensively available in the search results, with more focus on other PI3K/mTOR inhibitors like BEZ235 in combination with radiation aacrjournals.org. One search result mentions this compound's cytotoxicity in a panel of tumor cell lines including glioblastoma researchgate.net.
In neuroblastoma, this compound was identified as a potent PI3K inhibitor with cytotoxicity in neuroblastoma cell lines researchgate.net. However, its effects on neuroblastoma remain understudied researchgate.net. A recent study utilizing a 3D co-culture spheroid model of glioblastoma and neuroblastoma cells investigated drug sensitivity, but specifically mentioned temozolomide (B1682018) rather than this compound biorxiv.org.
Cell Cycle Progression and Apoptosis Induction by this compound
This compound's mechanism of action involves inhibiting the PI3K/mTOR pathway, which plays a critical role in regulating cell growth, proliferation, and survival researchgate.netoncotarget.comaacrjournals.org. Inhibition of this pathway by this compound impacts cell cycle progression and can induce apoptosis or other forms of cell death depending on the cancer cell type.
Mechanisms of Cell Cycle Arrest (G0/G1 Phase)
A consistent finding across several cancer cell types is the induction of cell cycle arrest in the G0/G1 phase following this compound treatment researchgate.netasco.orgnih.govoncotarget.comaacrjournals.orgebi.ac.uknii.ac.jpnih.gov. This arrest prevents cells from progressing into the S phase for DNA replication aacrjournals.orgebi.ac.uk. In multiple myeloma cells, G1 arrest induced by this compound was attributed to the downregulation of cyclin D1, cyclin D2, pRb, and cdc25a researchgate.netebi.ac.uk. In head and neck cancer cells, flow cytometric analysis showed accumulation of cells in the G0-G1 phase with a concomitant decrease in the S-phase aacrjournals.orgebi.ac.uk. This effect was observed in a dose-dependent manner aacrjournals.org. Similarly, in hepatocellular carcinoma cells under normoxic conditions, this compound caused cell cycle arrest in the G0/G1 phase oncotarget.comnih.gov. In pancreatic cancer cell lines, this compound predominantly induced G0/G1 arrest asco.orgnih.gov.
While G0/G1 arrest is a common effect, the induction of apoptosis varies depending on the cell line and context. Some studies report apoptosis induction accompanied by changes in pro-apoptotic and anti-apoptotic proteins like Bim, Bad, Bcl-2, Bax, and Bcl-XL researchgate.netebi.ac.uk. However, in other models, such as head and neck cancer and TFE3-fusion RCC, this compound induced cell death through apoptosis-independent pathways, including autophagy researchgate.netresearchgate.netaacrjournals.orgebi.ac.uk.
Table 1: Summary of this compound Effects on Cell Cycle and Apoptosis in Preclinical Studies
| Cancer Type | Primary Cell Cycle Effect | Apoptosis Induction | Associated Mechanisms (if specified) | Citations |
| Multiple Myeloma | G1 Arrest | Yes | Downregulation of cyclin D1, cyclin D2, pRb, cdc25a; Modulation of Bcl-2 family proteins, caspase 3 cleavage | researchgate.netebi.ac.uk |
| Head and Neck Cancer | G0/G1 Arrest | Limited/Apoptosis-independent | Autophagy induction, downregulation of Survivin and STAT3 (in pancreatic cancer) | asco.orgnih.govaacrjournals.orgebi.ac.uk |
| Hepatocellular Carcinoma | G0/G1 Arrest | Yes | Cleavage of PARP, Caspase 9, Caspase 7 | oncotarget.comnih.gov |
| Pancreatic Cancer | G0/G1 Arrest | Limited/Not detected | Downregulation of Survivin and STAT3 | asco.orgnih.gov |
| Breast Cancer (LTED) | Not explicitly stated (Focus on apoptosis) | Yes | Inhibition of PI3K/mTOR signaling | nih.govnih.govresearchgate.netresearchgate.net |
| Renal Cell Carcinoma (MiT-RCC) | Decreased S-phase | Not significant | Autophagy induction | researchgate.netresearchgate.net |
Table 2: Key Molecular Targets and Downstream Effects of this compound
| Target/Pathway | Effect of this compound Inhibition | Citations |
| PI3K/Akt/mTOR Pathway | Suppressed phosphorylation of Akt, mTOR, p70S6K, 4E-BP-1, S6 | researchgate.netoncotarget.comaacrjournals.orgebi.ac.uk |
| Cell Cycle Regulators | Downregulation of cyclin D1, cyclin D2, pRb, cdc25a | researchgate.netebi.ac.uk |
| Apoptosis Regulators | Modulation of Bcl-2 family proteins (Bim, Bad, Bcl-2, Bax, Bcl-XL), Caspase 3, Caspase 7, Caspase 9, PARP cleavage | researchgate.netoncotarget.comebi.ac.uknih.gov |
| Other Proteins | Downregulation of Survivin, STAT3 | asco.orgnih.gov |
| Autophagy Markers | Increased LC3-II, decreased p62 | researchgate.netresearchgate.netaacrjournals.orgebi.ac.uk |
Autophagy Modulation by this compound
This compound has been shown to induce autophagy in various cancer cell models, including those derived from hepatocellular carcinoma and head and neck cancers nih.govnih.govaacrjournals.orgnih.govnih.govresearchgate.net. The induction of autophagy by this compound is supported by the observation of increased levels of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3), known as LC3-II aacrjournals.orgnih.govnih.govresearchgate.net. The conversion of cytosolic LC3-I to membrane-bound LC3-II is a widely used marker for the formation of autophagosomes nih.govnovusbio.comcellbiolabs.compromega.comdrugtargetreview.com. Additionally, degradation of p62 (SQSTM1), a protein that is itself degraded by autophagy, has been observed following this compound treatment, indicating the induction of autophagic flux aacrjournals.orgnih.govresearchgate.net. This increase in LC3B-II and decrease in p62 were shown to be dose-dependent in certain cell lines researchgate.net.
Functional Role of Autophagy in this compound-Mediated Cell Death or Survival
The functional role of autophagy induced by this compound appears to be context-dependent, potentially acting as either a cell death mechanism or a survival mechanism depending on the cancer cell type.
In head and neck cancer cell lines, this compound has been reported to induce cancer cell death through the activation of autophagy, rather than apoptosis aacrjournals.orgnih.gov. Inhibition of autophagy through genetic silencing of Beclin1 or pharmacological inhibition with 3-methyladenine (B1666300) (3-MA), an early-stage autophagy inhibitor, was found to inhibit this compound-induced autophagy and restore colony survival aacrjournals.orgnih.gov. These findings suggest that in this context, autophagy contributes to the cytotoxic effects of this compound.
Conversely, in hepatocellular carcinoma cell lines, studies using autophagy inhibitors suggest a potential protective role for autophagy. Treatment with Chloroquine (B1663885) (CQ), an inhibitor that blocks autophagosome-lysosome fusion and lysosomal degradation, or 3-MA, enhanced the cytotoxicity of this compound nih.govresearchgate.net. This indicates that the autophagy induced by this compound in HCC cells may serve as a survival mechanism, and its inhibition can sensitize these cells to this compound-mediated cell death nih.govresearchgate.netoaepublish.com. This dual role of autophagy highlights the complexity of cellular responses to this compound.
This compound Efficacy Under Specific Microenvironmental Conditions
The tumor microenvironment, particularly the presence of hypoxic regions, can significantly influence the efficacy of anticancer agents. Preclinical studies have investigated the activity of this compound in hypoxic conditions.
Activity in Hypoxic Tumor Environments
This compound has demonstrated cytotoxic activity in hepatocellular carcinoma cell lines not only under normal oxygen conditions (normoxia) but also in hypoxic environments nih.govnih.govresearchgate.netsigmaaldrich.com. MTT assays and Western blot analyses have indicated that this compound maintains its cytotoxic efficacy at similar concentrations in hypoxia as in normoxia nih.govnih.govresearchgate.netsigmaaldrich.com. This suggests that this compound's ability to inhibit the PI3K/Akt/mTOR pathway and exert cytotoxic effects is not significantly diminished by low oxygen levels nih.govresearchgate.net.
Impact on Angiogenic Factor Expression (HIF-1α, VEGF)
Hypoxia is a known driver of angiogenesis, a process crucial for tumor growth and metastasis, largely mediated by the transcription factor HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF) spandidos-publications.com. This compound has shown inhibitory properties against angiogenesis in hypoxic conditions by reducing the expression of both HIF-1α and VEGF nih.govnih.govresearchgate.netsigmaaldrich.comresearchgate.netsigmaaldrich.com. Treatment with increasing concentrations of this compound under hypoxic conditions resulted in a significant, dose-dependent inhibition of HIF-1α in HCC cell lines nih.gov. Furthermore, this compound treatment for 24 hours in hypoxia suppressed or reduced the expression of VEGF nih.gov. These findings indicate that this compound can counteract hypoxia-induced pro-angiogenic signaling, potentially limiting tumor adaptation and growth in low-oxygen environments.
In Vivo Anti Tumorigenic Potency of Bgt226
Suppression of Tumor Growth in Xenograft Models
Studies utilizing animal models with implanted human tumors (xenografts) have been crucial in establishing the in vivo therapeutic potential of BGT226 across a range of cancers.
Head and Neck Cancer Xenografts
This compound has shown potent growth-inhibitory activity in xenograft models of human head and neck cancer. nih.govaacrjournals.org In a study using a FaDu cell xenografted mouse model, oral administration of this compound resulted in a significant, dose-dependent delay in tumor growth. nih.govaacrjournals.orgselleckchem.com Specifically, treatment over a three-week period led to a 34.7% and a 76.1% reduction in tumor growth at different dose levels by day 21, as compared to the control group. medchemexpress.com The antitumor effect of this compound was found to be comparable to that of rapamycin (B549165) in this model system. aacrjournals.org
| Treatment Group | Tumor Growth Reduction (Day 21) | Reference |
|---|---|---|
| This compound (Dose 1) | 34.7% | medchemexpress.com |
| This compound (Dose 2) | 76.1% | medchemexpress.com |
Non-Small Cell Lung Cancer Xenografts
The PI3K/Akt/mTOR signaling pathway is a recognized therapeutic target in non-small cell lung cancer (NSCLC). This compound has been noted for its potent antitumor activity in a broad range of solid tumors, which includes NSCLC. researchgate.net While studies have investigated the synergistic anti-tumor effects of this compound in combination with other agents like gefitinib (B1684475) in NSCLC cell lines, specific quantitative data on the monotherapy efficacy of this compound in NSCLC xenograft models was not detailed in the available research.
Breast and Prostate Cancer Xenograft Models
The PI3K/mTOR pathway is frequently dysregulated in both breast and prostate cancers, making it a key target for therapeutic intervention. This compound has been identified as a PI3K inhibitor with antiproliferative potency in several cancer types, including breast and prostate cancer. researchgate.net However, specific preclinical studies detailing the quantitative suppression of tumor volume or growth in breast or prostate cancer xenograft models following this compound monotherapy were not identified.
Glioblastoma Multiforme Xenografts
Renal Cell Carcinoma Xenograft Models
Targeted therapies against the mTOR pathway are a component of treatment for metastatic renal cell carcinoma (RCC). While other dual PI3K/mTOR inhibitors have been evaluated in RCC xenograft models, showing reduced tumor growth, specific data regarding the in vivo anti-tumorigenic potency of this compound in renal cell carcinoma xenograft models was not found in the conducted research. nih.gov
Correlative Pharmacodynamic Biomarker Analysis in Preclinical In Vivo Studies
Preclinical in vivo studies have analyzed pharmacodynamic biomarkers in tumor tissue from xenograft models to confirm that this compound engages its intended targets and modulates the PI3K/mTOR signaling pathway.
In a xenografted animal model of head and neck cancer, treatment with this compound led to the suppressed cytoplasmic expression of phosphorylated p70 S6 kinase (p-p70 S6K), a downstream effector of mTOR. nih.govaacrjournals.orgselleckchem.com This indicates successful target engagement within the tumor tissue.
Furthermore, immunohistochemical analysis of tumor xenografts from a sarcoma model treated with this compound revealed significant downregulation of key downstream effectors of the PI3K/mTOR pathway. nih.gov A notable decrease in the expression of phosphorylated AKT (pAKT), phosphorylated S6 ribosomal protein (pS6K), and phosphorylated 4E-binding protein 1 (p4EBP1) was observed in the xenografts from treated animals compared to controls. nih.gov This provides direct evidence of target inhibition in vivo. In the same study, however, no significant differences in the proliferation marker Ki67 or the apoptosis marker cleaved caspase 3 were noted between the treated and control groups. nih.gov
| Biomarker | Observed Change in Tumor | Cancer Model | Reference |
|---|---|---|---|
| p-p70 S6 Kinase | Suppressed Expression | Head and Neck Cancer | nih.govaacrjournals.org |
| pAKT | Downregulated | Sarcoma | nih.gov |
| pS6K | Downregulated | Sarcoma | nih.gov |
| p4EBP1 | Downregulated | Sarcoma | nih.gov |
| Ki67 | No Difference | Sarcoma | nih.gov |
| Cleaved Caspase 3 | No Difference | Sarcoma | nih.gov |
Clinical Translation and Early Phase Clinical Investigations of Bgt226
Phase I/II Clinical Trial Designs and Objectives for Advanced Solid Tumors
Early clinical development of BGT226 in advanced solid tumors primarily involved phase I/II, multi-center, open-label studies. novctrd.comdana-farber.orgobesityhealthmatters.com A key objective of the phase I portion was to determine the maximum tolerated dose (MTD) of this compound administered orally to adult patients with advanced solid tumors that had progressed despite standard therapy or for which no standard therapy existed. novctrd.comdana-farber.org These studies typically employed dose-escalation designs, often guided by adaptive Bayesian models. nih.govnovctrd.comcapes.gov.br
Beyond determining the MTD, the objectives included assessing the safety and tolerability of this compound. novctrd.com Preliminary efficacy in patients with advanced solid tumors was also evaluated during the dose-escalation phase. novctrd.com Furthermore, these trials aimed to characterize the pharmacokinetic (PK) profiles of this compound and assess changes in biomarkers relevant to PI3K signaling modulation to explore the drug's effect at the molecular level and its correlation with clinical outcomes. nih.govnovctrd.com Some studies also incorporated imaging techniques like FDG-PET to assess tumor metabolic response. nih.govnovctrd.com
A specific phase I/II study (CBGT226A2101) was designed as an open-label, single-arm, multi-center dose escalation study in adult patients with advanced solid malignancies, including those with advanced breast cancer. novctrd.com This study consisted of a phase I dose escalation part, followed by a safety expansion part and a phase II expansion part specifically enrolling patients with advanced breast cancer. dana-farber.orgobesityhealthmatters.com An effort was also made to enrich the trial population with patients with Cowden Syndrome and advanced solid malignancies. dana-farber.orgobesityhealthmatters.com
Pharmacodynamic Evaluation in Clinical Studies
Pharmacodynamic (PD) evaluation was a crucial component of the early clinical trials of this compound to assess its biological effects on the targeted pathway. nih.govnovctrd.comnih.gov These evaluations aimed to understand the extent of PI3K/mTOR pathway inhibition in patients and explore potential correlations between biomarker modulation and clinical responses. novctrd.comcapes.gov.br
Correlation of Biomarker Modulation with Clinical Outcomes
Multiple potential biomarkers relevant to PI3K signaling modulation were incorporated into studies to explore the effect of this compound at the molecular level and on clinical outcome. nih.govnovctrd.comcapes.gov.br While PD changes suggested PI3K pathway inhibition, they were inconsistent. nih.govcapes.gov.br One study assessed tumor metabolic response by FDG-PET imaging before and after treatment; however, no correlation was observed between metabolic response and tumor shrinkage as assessed by CT. nih.govcapes.gov.br The limited preliminary antitumor activity and inconsistent target inhibition observed in some studies were potentially attributed to low systemic exposure. nih.govcapes.gov.br
Preliminary Anti-tumor Activity and Clinical Responses
Preliminary anti-tumor activity and clinical responses were evaluated in patients enrolled in the early-phase clinical trials of this compound. nih.govnovctrd.com Assessments of response and progression were typically performed according to criteria such as RECIST v1.0, based on radiologic techniques like CT or MRI. novctrd.com
Observed Stable Disease Rates in Patient Cohorts
Here is a summary of observed stable disease rates:
| Study | Patient Cohort | Stable Disease Rate (Overall) | Stable Disease ≥ 16 Weeks |
| Phase I (N=57) nih.govnovctrd.com | Advanced Solid Tumors | 29.8% (17 patients) or 31.6% (18 patients) novctrd.com | 9 patients nih.govcapes.gov.br |
| Phase I (Japanese patients, N=18 evaluated) nih.gov | Advanced Solid Cancers | Not specified overall | 2 of 5 patients with SD |
Evaluation of Efficacy in Specific Tumor Types (e.g., Breast Cancer, Advanced Solid Malignancies)
This compound has been investigated in clinical trials for advanced solid malignancies, including advanced breast cancer. cellagentech.comnovctrd.comdana-farber.orgobesityhealthmatters.com While the primary objective of the phase I part was dose escalation and safety, preliminary efficacy was also assessed. novctrd.com The phase II part of at least one study was specifically designed to enroll patients with advanced breast cancer to evaluate clinical tumor response. dana-farber.orgobesityhealthmatters.com
Preclinical studies have indicated the potential of this compound in various cancer models, including breast cancer, head and neck cancer, lung cancer, and hepatocellular carcinoma. cellagentech.comoncotarget.comnih.govresearchgate.net this compound has demonstrated potent growth-inhibitory activity in various cancer cell lines, including those with PIK3CA mutations. cellagentech.commedchemexpress.com In animal models, this compound significantly delayed or inhibited tumor growth in a dose-dependent manner. cellagentech.commedchemexpress.com
Despite promising preclinical data, the preliminary antitumor activity observed in early clinical trials was reported as limited. nih.govcapes.gov.br While stable disease was observed in a proportion of patients, complete or partial responses were not highlighted as significant findings in the available summaries of the phase I studies in advanced solid tumors. nih.govnovctrd.com The inconsistent target inhibition and potentially low systemic exposure were suggested as possible reasons for the limited preliminary efficacy. nih.govcapes.gov.br However, specific detailed efficacy data for tumor types like breast cancer in the phase II part of the trials were not extensively available in the provided search results.
Mechanisms of Therapeutic Response and Resistance to Bgt226
Intrinsic Determinants of BGT226 Sensitivity
The baseline molecular characteristics of cancer cells significantly influence their initial sensitivity to this compound. Key among these are alterations in the PIK3CA gene and the status of the PTEN tumor suppressor.
Influence of PIK3CA Mutation Status
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers and lead to constitutive activation of downstream signaling. Research into the impact of PIK3CA mutations on this compound sensitivity has yielded varied results depending on the cancer type and specific mutation. Some studies have indicated that cancer cell lines harboring the PIK3CA H1047R mutation remain sensitive to the growth-inhibitory effects of this compound. aacrjournals.orgcellagentech.comselleckchem.com Conversely, other findings suggest that PIK3CA mutations, particularly when co-occurring with PTEN loss, can predict sensitivity to PI3K pathway inhibitors like this compound in specific contexts, such as estrogen-deprived breast cancer cells. core.ac.ukresearchgate.net This suggests that the predictive value of PIK3CA mutations for this compound sensitivity may be context-dependent and influenced by other genetic alterations.
Role of PTEN Expression and Functional Status
PTEN is a critical negative regulator of the PI3K pathway. Loss of PTEN expression or function leads to elevated levels of PIP3 and subsequent activation of AKT, promoting cell survival and proliferation. karger.comjtgga.org The status of PTEN is a significant determinant of sensitivity to PI3K pathway inhibitors. Studies have demonstrated that cancer cell lines with reduced PTEN expression or complete PTEN loss are often more sensitive to this compound-induced growth inhibition and apoptosis. core.ac.ukresearchgate.netresearchgate.netnih.gov For example, in estrogen-deprived breast cancer cells, PTEN loss was associated with a marked increase in apoptosis following this compound treatment. core.ac.ukresearchgate.net Similarly, hepatocarcinoma cell lines lacking or having low PTEN expression showed sensitivity to this compound. nih.gov However, the presence of PTEN mutations has also been linked to resistance to this compound and other PI3K inhibitors in some cell lines, even with effective inhibition of the PI3K pathway, indicating that PTEN status is not the sole factor governing response. core.ac.uk
Adaptive Resistance Mechanisms to this compound Treatment
Even in initially sensitive tumors, resistance to this compound can develop over time through adaptive responses that allow cancer cells to evade the inhibitory effects of the drug.
Compensatory Pathway Activation (e.g., IGF1R Signaling)
A prominent mechanism of adaptive resistance involves the activation of alternative signaling pathways that can compensate for the inhibited PI3K/mTOR signaling. The insulin-like growth factor 1 receptor (IGF1R) pathway has been identified as one such compensatory route. nih.govresearchgate.netd-nb.info Research indicates that treatment with this compound can trigger the activation of IGF1R in cancer cells, such as undifferentiated pleomorphic sarcoma (UPS) cells. nih.govresearchgate.net This activation of IGF1R can potentially restore downstream signaling cascades that promote cell survival and growth, thereby contributing to acquired resistance to this compound. nih.gov Preclinical studies have shown that co-targeting both the PI3K/mTOR pathway with this compound and the IGF1R pathway with an inhibitor can overcome this adaptive resistance and enhance anti-tumor efficacy. nih.govresearchgate.net
Upregulation of Survival Factors
Adaptive resistance can also arise from the upregulation of pro-survival proteins or the activation of pro-survival cellular processes like autophagy. While this compound can induce cell death through apoptosis and/or autophagy, the balance between these processes is critical. aacrjournals.orgselleckchem.comebi.ac.uknih.govmdpi.com In some instances, this compound has been shown to modulate the expression of apoptotic proteins, increasing proapoptotic factors while decreasing antiapoptotic ones in sensitive cells. ebi.ac.ukresearchgate.netnih.gov However, autophagy, which can be induced by this compound, can also serve as a pro-survival mechanism in cancer cells, potentially contributing to resistance to PI3K/AKT/mTOR inhibitors. nih.govmdpi.com The precise role of autophagy in this compound resistance appears to be context-dependent and warrants further investigation.
Cross-Resistance Profiles
Understanding whether resistance to this compound confers resistance to other anti-cancer agents is important for guiding subsequent treatment decisions. Studies have explored the cross-resistance profile of this compound with conventional chemotherapies and other targeted agents. Notably, this compound has been shown not to exhibit cross-resistance with cisplatin (B142131) in head and neck cancer cell lines. aacrjournals.orgebi.ac.uknih.gov The sensitivity of a cisplatin-resistant head and neck cancer cell line to this compound was found to be comparable to that of its parental sensitive counterpart. aacrjournals.org
Sensitivity in Cisplatin-Resistant Cell Lines
Studies have indicated that this compound can be active against cancer cells that have developed resistance to cisplatin, a commonly used chemotherapeutic agent aacrjournals.orgebi.ac.ukcaymanchem.comnih.gov. For instance, in head and neck cancer cells, cross-resistance was not observed in a cisplatin-resistant cell line when treated with this compound aacrjournals.orgebi.ac.uknih.gov. The sensitivity to this compound between a parental head and neck cancer cell line (HONE-1) and its cisplatin-resistant variant was found to be nearly identical aacrjournals.org. This compound demonstrated potent antiproliferative activity against acquired cisplatin resistance in nasopharyngeal cancer cells aacrjournals.org.
Research in head and neck cancer cell lines showed that this compound inhibited the growth of both the parental HONE-1 cells and a cisplatin-resistant variant (HONE-1-C15) caymanchem.com. The IC50 values for growth inhibition were in the nanomolar range for both cell types, suggesting that cisplatin resistance does not necessarily confer cross-resistance to this compound caymanchem.com.
| Cell Line | Origin | Cisplatin Sensitivity | This compound IC50 (nM) | Source |
| HONE-1 | Head and Neck Cancer | Sensitive | 22.6 | caymanchem.com |
| HONE-1-C15 | Head and Neck Cancer | Cisplatin-Resistant | 30.1 | caymanchem.com |
| FaDu | Head and Neck Cancer | Not specified | 23.1 ± 7.4 | medchemexpress.com |
| OECM1 | Head and Neck Cancer | Not specified | 12.5 ± 5.1 | medchemexpress.com |
These findings suggest that this compound's mechanism of action, primarily targeting the PI3K/AKT/mTOR pathway, may bypass the resistance mechanisms associated with cisplatin, which often involves enhanced DNA repair or decreased drug accumulation oncotarget.complos.org.
Other Acquired Resistance Phenotypes
While this compound shows promise in cisplatin-resistant settings, cancer cells can develop acquired resistance to PI3K/mTOR inhibitors through various mechanisms mdpi.comresearchgate.net. Acquired resistance can develop during therapy periods that were initially sensitive to the agent due to adaptive responses researchgate.net. These responses can include increased expression of therapeutic targets, activation of alternative signaling pathways, or mutations researchgate.net.
In hepatocellular carcinoma cells, although this compound was effective in gefitinib-resistant models, suggesting a lack of cross-resistance with that particular targeted therapy, the development of acquired resistance to this compound itself is a consideration nih.gov. Autophagy has been observed to be induced by this compound in hepatocellular carcinoma cells, and its inhibition by agents like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) further sensitized these cells to this compound's cytotoxic effects, suggesting that autophagy might play a pro-survival role in the context of PI3K/AKT/mTOR inhibition in this cancer type nih.govoncotarget.com. This implies that induction of autophagy could be a mechanism contributing to acquired resistance or limiting the full therapeutic potential of this compound in some contexts nih.govoncotarget.com.
In breast cancer, acquired resistance to long-term endocrine deprivation has been linked to PI3K pathway activation researchgate.net. Preclinical models of estrogen receptor-positive (ER+) breast cancer cell lines that developed resistance to estrogen deprivation showed increased phosphorylation of mTOR and Akt researchgate.net. While this compound induced apoptosis in these resistant lines, higher concentrations were sometimes required compared to sensitive cells researchgate.net. The combination of this compound with fulvestrant (B1683766), an ER degrader, potentiated apoptosis in certain resistant ER+ breast cancer cell lines, suggesting that crosstalk between ER and PI3K/AKT pathways can contribute to resistance and that dual targeting might overcome it mdpi.com.
Acquired resistance to PI3K inhibition in head and neck squamous cell carcinoma has been suggested to involve the activation of alternative pathways, such as the upregulation of receptor tyrosine kinases that activate mTORC1 and the Cyclin D1 kinase (CDK) complex mdpi.com.
Molecular Signatures Associated with this compound Resistance
Identifying molecular signatures associated with resistance to this compound can help predict response and guide treatment strategies. Research has begun to uncover some potential markers and pathways involved.
Studies using gene expression profiling to understand the molecular mechanisms associated with responsiveness to PI3K inhibitors, including this compound, have identified potential markers. Higher expression of the PAK1 gene was found to be significantly associated with resistance to several PI3K inhibitors, including this compound ebi.ac.uk. Knockdown of PAK1 using RNA interference increased sensitivity to PI3K inhibition ebi.ac.uk. This suggests that PAK1 expression could be a molecular signature associated with reduced sensitivity or resistance to this compound.
In the context of acquired resistance to PI3K inhibition in head and neck squamous cell carcinoma, activation of the CDK4/6-cyclin D1 complex has been implicated as a mechanism mdpi.com. This suggests that alterations leading to increased CDK4/6 activity could be a molecular signature of acquired resistance to PI3K inhibitors like this compound mdpi.com.
Furthermore, the status of the PI3K pathway components themselves can influence sensitivity. While cells with PIK3CA mutations, such as H1047R, have been reported to remain sensitive to this compound, alterations in other pathway components or the activation of bypass pathways can contribute to resistance cellagentech.commdpi.com. For example, impaired expression of PTEN, a phosphatase that counteracts PI3K activity, can lead to AKT hyperactivation and may be involved in regulating PI3K/AKT activity and influencing sensitivity to inhibitors researchgate.netnih.govaacrjournals.org. Low PTEN expression has been associated with poor prognosis and resistance in various cancers aacrjournals.org.
The induction of autophagy by this compound in certain cancer types, as discussed earlier, also points to the molecular machinery of autophagy as being potentially involved in the response to and possible resistance to this compound nih.govoncotarget.com.
The upregulation of receptor tyrosine kinases (RTKs), such as EGFR, mediated by the upregulation of caveolin 1 (CAV1), has been identified as a potential drug resistance feedback loop activated by a subset of PI3K/AKT/mTOR inhibitors patsnap.com. This suggests that increased expression or activation of certain RTKs and CAV1 could be molecular signatures associated with resistance to this compound patsnap.com.
Bgt226 in Combination Therapeutic Regimens
Rationale for Combining BGT226 with Other Anti-cancer Agents
The strategic combination of this compound with other therapeutic agents is based on targeting complementary or parallel oncogenic pathways and addressing mechanisms of acquired drug resistance.
Targeting Complementary or Parallel Oncogenic Pathways
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates numerous cellular processes critical for cancer growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in various malignancies through diverse mechanisms, including amplification of receptor tyrosine kinases like EGFR, mutations in Ras, PIK3CA mutations, and loss of PTEN nih.gov. This widespread dysregulation makes the PI3K pathway an attractive target for therapeutic intervention researchgate.net.
Combining this compound with inhibitors of other key oncogenic pathways, such as the EGFR pathway, aims to simultaneously block multiple signaling nodes that contribute to tumor progression. This approach is based on the understanding that these pathways can act in parallel or exhibit crosstalk, where inhibiting one pathway may lead to the activation of another, limiting the effectiveness of single-agent therapy mdpi.comnih.govresearchgate.net. By targeting both the PI3K/mTOR pathway with this compound and another crucial pathway, a more comprehensive blockade of pro-survival and proliferative signals can be achieved.
Overcoming Acquired Drug Resistance
Acquired resistance to targeted therapies is a major challenge in cancer treatment. The PI3K/Akt/mTOR pathway is frequently implicated in the development of resistance to various anti-cancer agents, including EGFR inhibitors and endocrine therapies mdpi.comopenaccessjournals.commdpi.com. For instance, resistance to EGFR tyrosine kinase inhibitors (TKIs) can involve the activation of the PI3K/Akt pathway plos.org. Similarly, in estrogen receptor (ER)-positive breast cancer, activation of growth factor receptor signaling pathways can contribute to endocrine resistance through crosstalk with the ER pathway mdpi.com. Phosphorylation of key residues in the ER can promote ligand-independent ER function, contributing to resistance mdpi.com.
Preclinical evidence suggests that targeting the PI3K pathway with agents like this compound can help overcome resistance to other therapies. In ER-positive breast cancer cells that have developed resistance to estrogen deprivation, combining fulvestrant (B1683766) with PI3K inhibitors, including this compound, potentiated apoptosis mdpi.comnih.gov. This indicates that fulvestrant may sensitize cells to PI3K inhibitors when resistance is associated with ligand-independent ER activity mdpi.com. In head and neck cancer cells, this compound showed activity even in lines with acquired resistance to cisplatin (B142131), a standard chemotherapy aacrjournals.org. The ability of this compound to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in resistant cells, provides a rationale for its use in combination to circumvent or delay the emergence of resistance researchgate.net.
Preclinical Assessment of Combination Efficacy
Preclinical studies have evaluated the efficacy of this compound in combination with various anti-cancer agents, demonstrating synergistic interactions in several cancer models.
Synergistic Interactions with Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., Gefitinib)
Preclinical studies have explored the combination of this compound with EGFR inhibitors, such as Gefitinib (B1684475), in different cancer types. The rationale for this combination lies in the frequent co-activation of the EGFR and PI3K/mTOR pathways in many cancers and the potential for crosstalk and compensatory signaling between them nih.govresearchgate.net.
Research in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines has indicated that combining Gefitinib and this compound is a promising therapeutic approach compared to monotherapy. Studies have shown that Gefitinib-treated cells can exhibit increased levels of phosphorylation in IGF-1R and Akt, suggesting intensified activation of the PI3K pathway as a potential resistance mechanism nih.gov. While specific detailed data tables for this compound and Gefitinib synergy were not extensively available in the search results, the concept of targeting both pathways simultaneously to overcome resistance and enhance efficacy is supported by the observed crosstalk and the activity of this compound in inhibiting the PI3K/mTOR pathway nih.govresearchgate.net.
However, it is important to note that interactions can be complex and context-dependent. One study in cutaneous squamous cell carcinoma (cSCC) cell lines found that combinations of this compound and the CDK inhibitor dinaciclib (B612106) were largely antagonistic in 2D cultures, suggesting that the broad inhibition of PI3K and mTOR by this compound might disrupt multiple pro-survival pathways in a way that prevents synergistic interactions with dinaciclib in that specific context mdpi.com.
Combinations with Endocrine Therapy (e.g., Fulvestrant)
The combination of this compound with endocrine therapy has been investigated, particularly in ER-positive breast cancer, where the PI3K/mTOR pathway is frequently activated and contributes to endocrine resistance mdpi.commdpi.com. Preclinical modeling of combined PI3K inhibition with endocrine therapy for ER-positive breast cancer has provided a rationale for such combinations nih.govebi.ac.uknih.gov.
Studies using ER-positive breast cancer cell lines, including those that developed resistance after long-term estrogen deprivation (LTED), have evaluated this compound in combination with fulvestrant, an ER downregulator. While fulvestrant alone did not induce apoptosis in LTED cells, it strongly potentiated apoptosis when combined with this compound in MCF7 LTED cells mdpi.comnih.gov. This suggests that fulvestrant can sensitize cells to the effects of PI3K inhibitors in settings where resistance to estrogen deprivation involves ligand-independent ER activity mdpi.com. The induction of apoptosis by this compound was particularly marked in cells with PIK3CA mutations and PTEN loss mdpi.comnih.gov.
The following table summarizes representative findings from a preclinical study evaluating this compound and other PI3K pathway inhibitors in combination with fulvestrant in ER-positive breast cancer cell lines after long-term estrogen deprivation:
| Cell Line (ER Status, PIK3CA/PTEN Status) | Treatment Combination | Apoptosis Induction (Relative to Control) | Key Observation | Source |
| MCF7 LTED (ER+, PIK3CA Mut, PTEN WT) | Fulvestrant + this compound | Potentiated Apoptosis | Fulvestrant sensitizes LTED cells to this compound-induced apoptosis. | mdpi.comnih.gov |
| T47D LTED (ER-, PIK3CA Mut, PTEN WT) | Fulvestrant + this compound | No significant apoptosis induction | Fulvestrant did not promote apoptosis in ER-negative LTED cells with this compound. | mdpi.comnih.gov |
| MCF7 STED (ER+, PIK3CA Mut, PTEN WT) | Estradiol + PI3K Inhibitors | Antagonized Apoptosis | Estradiol antagonized PI3K inhibitor-induced apoptosis. | nih.gov |
These preclinical data support the strategy of combining PI3K/mTOR inhibitors like this compound with endocrine therapy to overcome or prevent resistance in ER-positive breast cancer.
Integration with Radiotherapy
The combination of this compound with radiotherapy has also been investigated in preclinical models, based on the role of the PI3K/Akt/mTOR pathway in regulating tumor cell survival and DNA damage response after irradiation nih.gov. Inhibiting this pathway could potentially enhance the effects of radiation.
Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors, including this compound and BEZ235, can enhance the radiosensitivity of tumor cells and endothelial cells nih.govnih.govfrontiersin.org. Studies using cell lines with EGFR overexpression or Ras mutations, which often exhibit activated PI3K signaling, showed that this compound enhanced radiosensitivity when added before or immediately after radiation nih.gov. This radiosensitization was accompanied by the persistence of γH2AX foci, a marker of DNA damage, and cell cycle arrest nih.gov.
The ability of this compound to inhibit the PI3K/mTOR pathway and influence DNA damage repair mechanisms provides a mechanistic basis for its potential to enhance the effects of radiotherapy. Studies have shown that this compound can suppress the activation of key signaling proteins in the PI3K/mTOR pathway, such as phosphorylated Akt and S6, following irradiation nih.gov.
While preclinical data suggest a benefit, the complexity of combining targeted agents with radiotherapy and the potential for sensitizing normal tissues require careful consideration in translating these findings to clinical settings frontiersin.org.
Combinations with Other Targeted Agents (e.g., Panobinostat, AEW541)
This compound has been investigated in combination therapies with other targeted agents, such as the histone deacetylase (HDAC) inhibitor Panobinostat and the IGF1R inhibitor AEW541, to explore enhanced anti-tumor effects and overcome potential resistance mechanisms.
Combinations involving Panobinostat and this compound have been explored in various cancer types. In head and neck squamous carcinoma cells, the combination of this compound or BEZ235 (another PI3K/mTOR inhibitor) with Panobinostat demonstrated greater inhibition of cell viability compared to single agents. oncotarget.com In malignant peripheral nerve sheath tumors (MPNSTs), a high-throughput screening identified combinations involving Panobinostat, including with NVP-BGT226, as synergistic in vitro. aacrjournals.orgaacrjournals.orgresearchgate.net However, these combinations involving Panobinostat did not reduce tumor volume in vivo at non-cytotoxic doses in MPNST models. aacrjournals.orgaacrjournals.org In osteosarcoma xenograft cells, combinations of PI3K and HDAC inhibitors, including Panobinostat and NVP-BGT226, showed additive effects. nih.gov
The combination of this compound with the IGF1R inhibitor AEW541 has been studied, particularly in the context of overcoming resistance mechanisms. In undifferentiated pleomorphic sarcoma (UPS) cell lines, co-treatment with AEW541 and this compound significantly reduced cell migration and invasion. nih.gov While synergistic drug interaction was found at certain sub-EC50 concentrations in vitro based on combination index values, these combinations did not always result in substantial antiproliferative effects despite improved suppression of PI3K/mTOR signaling. nih.gov AEW541 was selected in combination with this compound to block IGF1R activation, which can occur as a compensatory mechanism following this compound treatment. nih.govresearchgate.net
Mechanistic Basis of Synergy and Antagonism in Combination Therapies
The mechanistic basis for the interaction between this compound and other agents in combination therapies is complex and can involve both synergy and antagonism, depending on the specific agents and cancer types.
In combinations of this compound with HDAC inhibitors like Panobinostat, the synergistic effects observed in some contexts may be linked to the combined impact on signaling pathways. For instance, in head and neck squamous cell carcinoma, the addition of Panobinostat to PI3K/mTOR inhibitors like this compound caused additional inhibition of AKT compared to monotherapy. dovepress.com This suggests that the combined inhibition of both pathways contributes to enhanced anti-tumor activity. In osteosarcoma, the additive effects of combining HDAC inhibitors such as Panobinostat or quisinostat (B1680408) with the mTOR inhibitor NVP-BGT226 or other PI3K inhibitors suggest that targeting both pathways concurrently can be a viable therapeutic strategy. nih.gov
Future Perspectives and Unresolved Research Questions Regarding Bgt226
Identification of Predictive Biomarkers for BGT226 Efficacy
Identifying reliable biomarkers that can predict which patients are most likely to respond to this compound therapy remains a critical challenge. Dysregulation of the PI3K/AKT/mTOR pathway is common in cancer, but the specific genetic alterations or protein expression patterns that confer sensitivity or resistance to dual inhibitors like this compound are not fully understood ascopubs.orgnih.gov.
Preclinical studies and early clinical trials have explored potential biomarkers. For instance, tumor tissue samples have been collected in clinical trials to investigate the effects of this compound on molecular signaling and tumor cell responses, as well as to identify potential predictive biomarkers novctrd.com. Analysis has included the mutational status of genes relevant to PI3K/mTOR signaling and markers such as p-Akt (Ser473), p-S6 (Ser240/244), and Ki-67 novctrd.com. While some studies suggest that cells expressing PIK3CA mutations might be sensitive to this compound, this is not a universal predictor cellagentech.com. Similarly, while PTEN loss and high pAKT and pS6 expression are considered potential predictive biomarkers for PI3K/AKT/mTOR pathway inhibitors in general, their specific predictive value for this compound requires prospective validation ascopubs.org.
Further research is needed to:
Systematically evaluate the correlation between specific genetic alterations (e.g., mutations in PIK3CA, PTEN, AKT, mTOR) and the response to this compound across different cancer types.
Investigate the role of protein expression levels and phosphorylation status of key pathway components (p-Akt, p-mTOR, p-S6, p-4E-BP1) as predictive markers.
Explore the potential of other molecular signatures or pathway interactions that may influence this compound sensitivity.
Develop robust and standardized assays for these potential biomarkers for clinical implementation.
Strategies to Circumvent this compound Resistance
Resistance to PI3K/mTOR inhibitors, including dual inhibitors, is a significant challenge that limits their long-term efficacy wikipedia.orgashpublications.org. Several mechanisms can contribute to resistance, including feedback loop activation of upstream or parallel signaling pathways, activation of alternative survival pathways, and the role of the tumor microenvironment patsnap.commdpi.commdpi.com.
Studies have shown that inhibiting mTORC1 can sometimes lead to the upregulation of Akt signaling, a potential resistance mechanism ashpublications.org. Dual PI3K/mTOR inhibitors like this compound were developed to potentially overcome this by inhibiting both arms of the pathway wikipedia.org. However, resistance can still emerge. For example, activation of receptor tyrosine kinases like EGFR mediated by the upregulation of CAV1 has been observed as a drug resistance feedback loop that could potentially bypass PI3K inhibitors patsnap.com. Autophagy has also been implicated in drug resistance in some contexts, although its role can be complex and context-dependent nih.govmdpi.com.
Future research should focus on:
Elucidating the specific mechanisms of acquired resistance to this compound in different cancer types.
Identifying genetic or non-genetic alterations that emerge during this compound treatment and confer resistance.
Developing rational combination strategies to overcome or prevent resistance. This could involve combining this compound with inhibitors of other pathways (e.g., EGFR inhibitors, autophagy inhibitors) or with standard therapies like chemotherapy or radiotherapy nih.govpatsnap.comnih.gov.
Investigating the role of the tumor microenvironment and cancer stem cells in mediating resistance to this compound mdpi.comaustinpublishinggroup.com.
Exploration of Novel Therapeutic Applications for this compound
While this compound has primarily been investigated for its potential in oncology, the PI3K/mTOR pathway is involved in various cellular processes, suggesting potential applications beyond cancer wikipedia.orgmdpi.com.
Preclinical studies have explored the activity of this compound in different cancer types, including head and neck cancer, hepatocellular carcinoma (HCC), pancreatic cancer, and hematological malignancies like lymphoma and multiple myeloma aacrjournals.orgresearchgate.netnih.govresearchgate.netascopubs.orgd-nb.infofrontiersin.org. This compound has shown potent growth-inhibitory activity in these models, sometimes even in cells resistant to other therapies like cisplatin (B142131) or gefitinib (B1684475) aacrjournals.orgnih.gov. It has also demonstrated activity in hypoxic conditions, which are common in tumors and can contribute to resistance nih.gov. Beyond oncology, the PI3K/mTOR pathway is implicated in rare genetic diseases like Cowden Syndrome and PI3K-related Overgrowth Syndrome (PROS) mdpi.com. While other PI3K/mTOR pathway inhibitors are being investigated for these conditions, the potential of this compound in these areas warrants further exploration mdpi.com.
Future research directions include:
Further evaluating the efficacy of this compound in a broader range of cancer types and subtypes, particularly those with a high prevalence of PI3K/mTOR pathway alterations.
Investigating the potential of this compound in combination with other targeted therapies, immunotherapies, or conventional treatments to enhance efficacy and overcome resistance in specific cancer settings.
Exploring the therapeutic potential of this compound in non-oncological conditions where the PI3K/mTOR pathway plays a significant role, such as certain genetic disorders or inflammatory diseases, while carefully considering the risk-benefit profile.
Development of Next-Generation PI3K/mTOR Inhibitors and Analogs
The experience with this compound and other PI3K/mTOR pathway inhibitors has provided valuable insights for the development of next-generation compounds wikipedia.orgresearchgate.net. While dual PI3K/mTOR inhibitors offer advantages over single-target inhibitors, there is still room for improvement in terms of selectivity, potency, pharmacokinetic properties, and the ability to overcome resistance mechanisms wikipedia.orgashpublications.orgresearchgate.net.
The development of ATP-competitive mTOR kinase inhibitors and dual mTORC1/mTORC2 inhibitors represents advancements in targeting the mTOR pathway wikipedia.org. Next-generation inhibitors are being designed to target specific isoforms of PI3K or to more effectively block the compensatory feedback loops that can limit the efficacy of earlier inhibitors ashpublications.orgresearchgate.net.
Future efforts in this area should focus on:
Designing and synthesizing novel this compound analogs or related compounds with improved pharmacological properties, such as increased tumor penetration or reduced off-target effects.
Developing highly selective inhibitors that can target specific PI3K isoforms or mTOR complexes involved in particular disease contexts to potentially reduce toxicity and increase efficacy.
Exploring novel approaches to inhibit the PI3K/mTOR pathway, such as proteolysis-targeting chimeras (PROTACs), which could offer advantages in terms of target degradation rather than just inhibition researchgate.net.
Utilizing structural biology and computational approaches to design inhibitors that can overcome common resistance mutations.
Q & A
Q. What is the molecular mechanism of action of BGT226, and how does it differ from other PI3K/mTOR inhibitors?
this compound acts as a dual inhibitor of PI3K and mTOR, targeting key nodes in the PI3K/Akt/mTOR signaling pathway. Its efficacy is demonstrated through inhibition of downstream targets like p70S6K and Akt phosphorylation, as shown in SU-DHL-1 and Mahlavu cell lines . Unlike selective inhibitors, this compound’s dual targeting may reduce compensatory pathway activation, but this requires validation using phospho-specific flow cytometry or Western blotting to compare signaling rebound across inhibitors.
Q. Which experimental models are most suitable for studying this compound’s antitumor effects in vitro?
Sensitive cell lines (e.g., SU-DHL-1 lymphoma cells) with IC50 values <10 nM are ideal for assessing apoptosis and cell cycle arrest, while resistant lines (e.g., Karpas299) help identify mechanisms of resistance . Researchers should validate model relevance by profiling baseline PI3K/Akt/mTOR pathway activity via phospho-proteomic assays.
Q. What key biomarkers should be monitored to evaluate this compound’s target engagement and efficacy?
Essential biomarkers include:
- Phosphorylation status of Akt (Ser473) and p70S6K (Thr389) to confirm pathway inhibition .
- Apoptosis markers (e.g., cleaved Caspase-3, Annexin V/PI staining) .
- Autophagy markers (LC3-I/II ratio, p62 degradation) . Standardize assays across replicates to account for cell line variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?
Discrepancies may arise due to tumor microenvironment factors or pharmacokinetic limitations. To address this:
- Use PET imaging (e.g., FDG-PET or FLT-PET) in xenograft models to non-invasively monitor metabolic and proliferative responses .
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target modulation .
- Compare apoptosis and autophagy induction in 3D spheroid vs. monolayer cultures to better mimic in vivo conditions .
Q. What experimental design considerations are critical when analyzing this compound’s dose-dependent variability in IC50 values?
- Time-course experiments : Assess IC50 at multiple time points (e.g., 24h vs. 72h) to account for delayed effects .
- Combination treatments : Test this compound with agents targeting resistance mechanisms (e.g., CDK inhibitors for p27kip1-deficient cells) .
- Statistical rigor : Use nonlinear regression models (e.g., four-parameter logistic curves) for IC50 calculation and report confidence intervals .
Q. How should researchers address conflicting reports on FDG-PET’s utility in monitoring this compound response?
While FDG-PET effectively tracks glucose metabolism disruption in PI3K/mTOR-dependent tumors, it may fail in inflammation-prone models. Mitigate this by:
- Validating FDG-PET findings with FLT-PET (proliferation-specific) and histopathological analysis .
- Correlating metabolic changes with ex vivo assays (e.g., GLUT1 membrane localization) .
- Using longitudinal imaging to distinguish transient metabolic suppression from sustained antitumor effects.
Q. What methodologies can elucidate this compound’s cell-type-specific effects on apoptosis versus autophagy?
- Flow cytometry : Quantify Annexin V/PI staining (apoptosis) alongside LC3-GFP transfection (autophagy) in the same experiment .
- Pharmacologic inhibition : Use autophagy inhibitors (e.g., chloroquine) to dissect the contribution of autophagy to cell death .
- Transcriptomic profiling : Compare RNA-seq data from sensitive vs. resistant cells to identify regulators of apoptotic/autophagic balance.
Methodological Guidelines
- Data Analysis : Employ tools like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons. Include raw data in appendices to enable reproducibility .
- Experimental Reproducibility : Use ≥3 biological replicates and pre-register protocols (e.g., on OSF) to minimize bias .
- Literature Integration : Systematically review ClinicalTrials.gov for this compound trial data and cross-reference with preclinical findings to identify translational gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
